

Benchmarking Benzylamino-guanidine Derivatives: A Comparative Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Guanidine, benzylamino-*

Cat. No.: *B15472400*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzylamino-guanidine derivatives against standard compounds, supported by experimental data and detailed protocols. The information is intended to facilitate the evaluation of this promising class of compounds for various therapeutic applications.

Benzylamino-guanidine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide focuses on their potential as antimicrobial agents and their interactions with specific G-protein coupled receptors (GPCRs), providing a framework for their comparative evaluation.

Antimicrobial Activity

Benzylamino-guanidine derivatives have shown significant promise as antibacterial agents. Their mechanism of action is an area of active investigation, with evidence suggesting that they may disrupt the bacterial cell membrane and interfere with essential cellular processes. This section compares the in vitro antibacterial activity of representative benzylamino-guanidine derivatives against standard antibiotics.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzylamino-guanidine derivatives compared to standard antibiotics against common Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) bacterial strains. Lower MIC values indicate greater potency.

Compound Type	Compound	<i>S. aureus</i> MIC (µg/mL)	<i>E. coli</i> MIC (µg/mL)
Benzylamino-guanidine	3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m)	0.5 ^{[1][2]}	1 ^{[1][2]}
3-(4-trifluoromethyl)-benzyloxy derivative (10d)	1 ^[2]	16 ^[2]	
Standard Antibiotics	Ampicillin	0.25 - 2	2 - 8
Ciprofloxacin	0.12 - 1	0.008 - 0.06	
Vancomycin	0.5 - 2	Not applicable	

Note: MIC values for standard antibiotics are typical ranges and can vary depending on the specific strain and testing conditions.

Receptor Binding Affinity

Certain benzylamino-guanidine derivatives have been identified as ligands for histamine and muscarinic receptors, suggesting their potential for development as therapeutics targeting the central nervous system and other tissues. This section compares the binding affinities of these derivatives to standard receptor ligands.

Data Presentation: Binding Affinity (K_i)

The following table presents the inhibitory constant (K_i) values of representative guanidine derivatives at human histamine H3 (hH3R), muscarinic M2 (hM2R), and muscarinic M4 (hM4R) receptors, compared to standard ligands. Lower K_i values indicate a higher binding affinity.

Compound Type	Compound	hH3R Ki (nM)	hM2R Ki (nM)	hM4R Ki (nM)
Guanidine Derivative	ADS1017	158	37[3]	68[3]
ADS10227	5888	2.8[3]	5.1[3]	
Standard Ligands	Clozapine	-	-	-
N-[3H]Methylscopolamine	-	-	-	
[3H]-N α -Methylhistamine	-	-	-	

Note: Ki values are indicative of the compound's affinity for the receptor. The standard ligands listed are commonly used radioligands or reference compounds in these assays.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments cited in this guide are provided below.

Broth Microdilution MIC Assay

This assay determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

- 96-well microtiter plates
- Bacterial strains (S. aureus, E. coli)
- Mueller-Hinton Broth (MHB)
- Test compounds and standard antibiotics

- Spectrophotometer

Procedure:

- Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5×10^5 colony-forming units (CFU)/mL.
- Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds and standard antibiotics in MHB directly in the 96-well plates.
- Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Bacterial Membrane Permeability Assay (Propidium Iodide Uptake)

This assay assesses the ability of a compound to disrupt the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium iodide (PI).

Materials:

- Bacterial strains
- Phosphate-buffered saline (PBS)
- Test compounds
- Propidium Iodide (PI) solution
- Fluorometer or fluorescence microscope

Procedure:

- **Bacterial Preparation:** Harvest bacterial cells in the mid-logarithmic growth phase, wash, and resuspend in PBS to a defined optical density.
- **Compound Treatment:** Incubate the bacterial suspension with various concentrations of the test compound at 37°C for a specified time (e.g., 30 minutes).[\[9\]](#)
- **PI Staining:** Add PI to the bacterial suspensions and incubate in the dark for a short period (e.g., 10-15 minutes).[\[9\]](#)
- **Fluorescence Measurement:** Measure the fluorescence intensity using a fluorometer or visualize the stained cells using a fluorescence microscope. An increase in fluorescence indicates membrane permeabilization.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Intracellular ATP Measurement Assay

This assay quantifies the intracellular ATP levels in bacteria, which can be affected by compounds that disrupt cellular energy metabolism.

Materials:

- Bacterial strains
- Test compounds
- ATP assay kit (containing lysis buffer and luciferase/luciferin reagent)
- Luminometer

Procedure:

- **Bacterial Treatment:** Treat bacterial cultures with the test compound for a defined period.
- **Cell Lysis:** Lyse the bacterial cells using the provided lysis buffer to release intracellular ATP.
[\[14\]](#)

- **Luminescence Reaction:** Add the luciferase/luciferin reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
- **Measurement:** Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[\[15\]](#)[\[16\]](#)

Radioligand Displacement Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Materials:

- Cell membranes expressing the target receptor (e.g., hH3R, hM2R, hM4R)
- Radiolabeled ligand (e.g., $[3H]$ -N α -Methylhistamine, N- $[3H]$ Methylscopolamine)
- Test compounds
- Assay buffer
- Glass fiber filters
- Scintillation counter

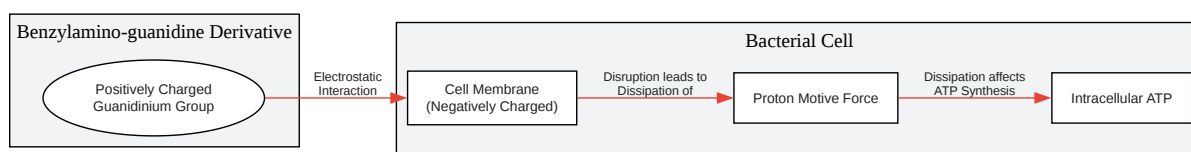
Procedure:

- **Incubation:** Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
- **Filtration:** Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The membranes with the bound radioligand are trapped on the filter.
- **Washing:** Wash the filters with cold assay buffer to remove any unbound radioligand.
- **Quantification:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

- Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

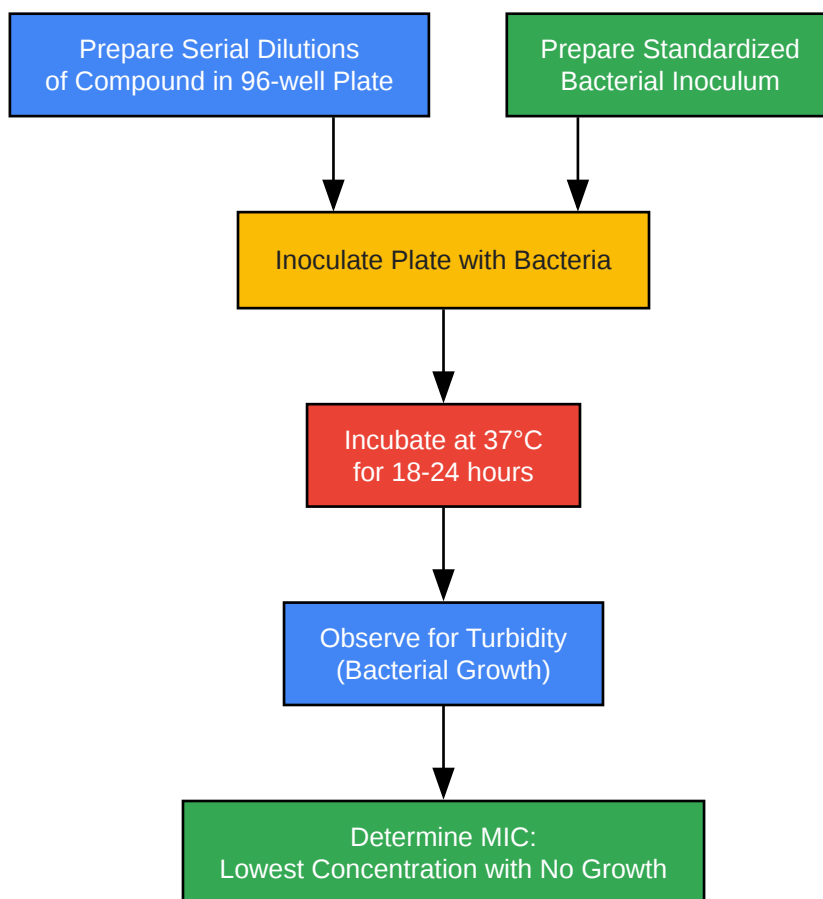
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of benzylamino-guanidine derivatives.



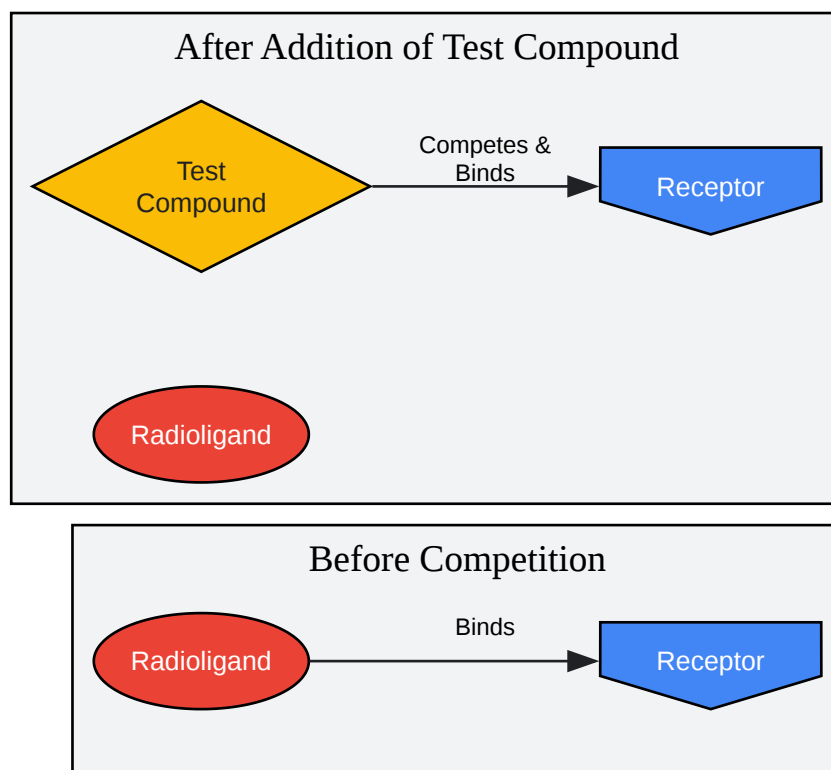
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Caption: Proposed antibacterial mechanism of action.



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Caption: Broth microdilution MIC assay workflow.



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Caption: Principle of radioligand displacement.

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